molecular formula C13H25BrN2O5 B1667877 Bromoacetamido-PEG2-Boc-amine CAS No. 182244-33-3

Bromoacetamido-PEG2-Boc-amine

Cat. No. B1667877
M. Wt: 369.25 g/mol
InChI Key: BLSNVTJXXUWHQT-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG2-Boc-amine is a PEG derivative containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Bromoacetamido-PEG2-Boc-amine involves the coupling of N-(bromoacetyl)-β-alanine to N α-BOC-L-lysine . This is performed by using the succinimidyl ester of the bromoacetic acid β-alanine to react with the free amine in the epsilon position of the N α -BOC-L-lysine .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG2-Boc-amine is C13H25BrN2O5 . It has a molecular weight of 369.3 g/mol .


Chemical Reactions Analysis

The protected amine in Bromoacetamido-PEG2-Boc-amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Bromoacetamido-PEG2-Boc-amine has a molecular weight of 369.3 g/mol . Its molecular formula is C13H25BrN2O5 . It is a PEG derivative containing a Boc protected amine and a bromide group .

Scientific Research Applications

1. N-Boc Protection of Amines Using PEG Bromoacetamido-PEG2-Boc-amine can be used in methods for N-Boc protection of amines. Zeng, Li, and Shao (2012) describe a method using PEG-400 as a reaction medium for N-Boc protection of various amines at room temperature. This approach results in the corresponding N-tert-butyl-carbamates with good to excellent yields in short times (Zeng, Li, & Shao, 2012).

2. Polymer Grafting on Biological Activity Morpurgo et al. (2002) evaluated the effects of polymer grafting on the biological activity of mono-PEG derivatives of somatostatin analogues. They developed a strategy for selective BOC protection of primary amines, followed by reaction with different PEG reagents. This study highlights the importance of understanding the impacts of polymer grafting on therapeutic applications (Morpurgo et al., 2002).

3. Catalyzed Syntheses of γ-Butyrolactams/Lactones Kumar, Kumar, and Reddy (2016) described Hg(II)/Pt(IV) catalyzed syntheses of γ-butyrolactams and α,β-unsaturated γ-butyrolactones/lactams using bromoalkynes with tosylamino and hydroxyl tethers. Their research indicates the potential for bromoacetamido-PEG2-Boc-amine in the synthesis of such compounds, showcasing a method that features mild conditions and practical yields (Kumar, Kumar, & Reddy, 2016).

4. Reductive Amination for PEGylation The work of Bentley, Roberts, and Harris (1998) on reductive amination using PEG acetaldehyde hydrate for PEGylation of biomolecules like lysozyme and chitosan demonstrates another application area. This method results in water-soluble conjugates with altered bioavailability and pharmacokinetics (Bentley, Roberts, & Harris, 1998).

5. Cytotoxicity Studies on Dendrimer Conjugates Stasko et al. (2007) studied the cytotoxicity of polypropylenimine dendrimer conjugates on human umbilical vein endothelial cells, focusing on the effects of chemical modification of surface amines to neutral acetamide or PEG functionalities. This research is relevant for understanding the biocompatibility of similar compounds (Stasko et al., 2007).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNVTJXXUWHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG2-Boc-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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